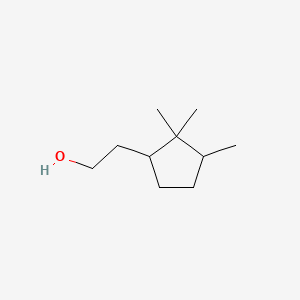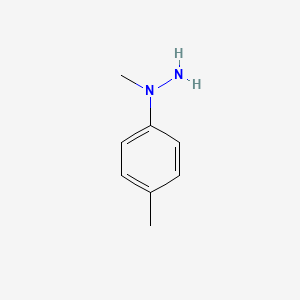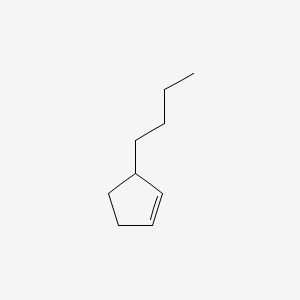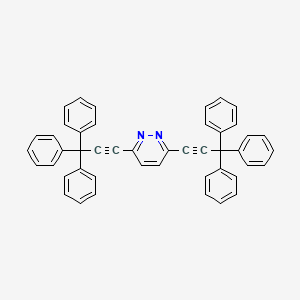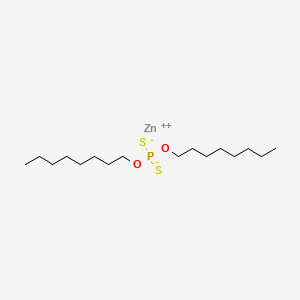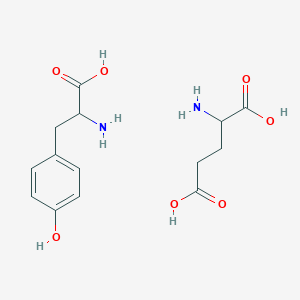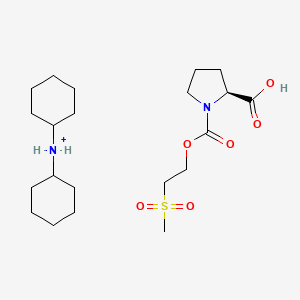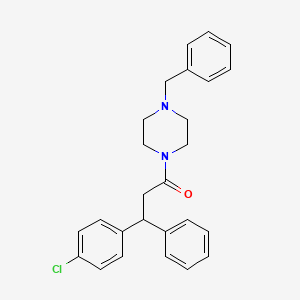
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a benzyl group and a phenethyl ketone moiety, which includes a p-chlorophenyl group. Its unique structure contributes to its varied chemical reactivity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzophenone with benzylpiperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like toluene. The mixture is heated to facilitate the formation of the desired ketone product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohols are the primary products.
Substitution: Various substituted aromatic compounds are formed, depending on the reagents used.
Applications De Recherche Scientifique
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential neuroprotective and antimicrobial properties.
Biological Research: The compound is used in studies related to oxidative stress and inflammation, providing insights into its therapeutic potential.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone involves its interaction with specific molecular targets. The compound can modulate oxidative phosphorylation pathways, affecting cellular energy production. It also interacts with enzymes and receptors involved in inflammatory responses, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzophenone: Shares the p-chlorophenyl group but lacks the piperazine and benzyl moieties.
Benzylpiperazine: Contains the piperazine ring with a benzyl group but lacks the phenethyl ketone structure.
Uniqueness
4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets sets it apart from simpler analogs .
Propriétés
Numéro CAS |
25174-65-6 |
|---|---|
Formule moléculaire |
C26H27ClN2O |
Poids moléculaire |
419.0 g/mol |
Nom IUPAC |
1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C26H27ClN2O/c27-24-13-11-23(12-14-24)25(22-9-5-2-6-10-22)19-26(30)29-17-15-28(16-18-29)20-21-7-3-1-4-8-21/h1-14,25H,15-20H2 |
Clé InChI |
ORMJQSPHTHSBLF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


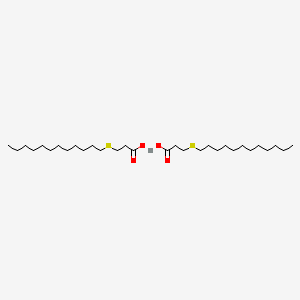
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
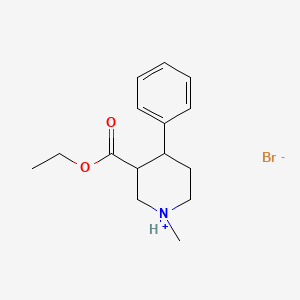


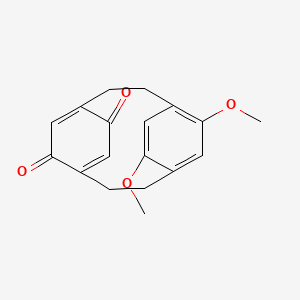
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
